molecular formula C6H8Cl2O2 B14394785 Ethyl 2,2-dichlorocyclopropane-1-carboxylate CAS No. 90041-09-1

Ethyl 2,2-dichlorocyclopropane-1-carboxylate

Cat. No.: B14394785
CAS No.: 90041-09-1
M. Wt: 183.03 g/mol
InChI Key: BNSVECUNFVIJDD-UHFFFAOYSA-N
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Description

Ethyl 2,2-dichlorocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8Cl2O2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dichlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl diazoacetate with trichloroethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dichlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropane derivatives, reduced cyclopropane compounds, and oxidized carboxylic acids .

Scientific Research Applications

Ethyl 2,2-dichlorocyclopropane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.

    Biology: Employed in the synthesis of biologically active molecules and the investigation of enzyme interactions.

    Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dichlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. The compound can form reactive intermediates, such as carbenes, which can then participate in cyclopropanation reactions. These reactions are often stereospecific, leading to the formation of specific stereoisomers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,2-dichlorocyclopropane-1-carboxylate is unique due to its dichlorinated cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This uniqueness makes it valuable in various chemical and industrial applications .

Properties

CAS No.

90041-09-1

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

IUPAC Name

ethyl 2,2-dichlorocyclopropane-1-carboxylate

InChI

InChI=1S/C6H8Cl2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3

InChI Key

BNSVECUNFVIJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(Cl)Cl

Origin of Product

United States

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